molecular formula C8H6BrF4NO B6611535 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)aniline CAS No. 162397-91-3

3-(2-bromo-1,1,2,2-tetrafluoroethoxy)aniline

Cat. No. B6611535
CAS RN: 162397-91-3
M. Wt: 288.04 g/mol
InChI Key: TWGORRRJBLKPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)aniline, commonly referred to as BTFEA, is a versatile organic compound that has been used in a wide variety of scientific research applications. It is an aryl bromide that is used as a reagent in organic synthesis, and it is also used in the synthesis of a variety of other organic compounds. BTFEA has been studied extensively in recent years and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

BTFEA has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agricultural chemicals, and polymers. It has also been used in the study of the structure and reactivity of organic compounds, and in the synthesis of polymers and other materials. Additionally, BTFEA has been used in the study of the biological activities of organic compounds, and in the synthesis of organic compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of BTFEA is not well understood. However, it is believed that BTFEA acts as a catalyst, facilitating the reaction between two other molecules. It is believed that the bromine atom in BTFEA is responsible for its catalytic activity, as it can bind to the two other molecules and facilitate the reaction between them. Additionally, BTFEA is believed to be able to act as a nucleophile, allowing it to attack other molecules and form new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTFEA are not well understood. In general, BTFEA is not thought to be toxic to humans, but it has been found to be toxic to certain aquatic organisms. Additionally, BTFEA has been found to be an effective insecticide and has been used to control insect pests.

Advantages and Limitations for Lab Experiments

BTFEA has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and has a low boiling point, making it easy to work with in the lab. However, BTFEA is also relatively reactive and can be corrosive, so it should be handled with care. Additionally, it has a low solubility in water, so it should be used in a solvent such as ethanol or acetone.

Future Directions

There are a number of potential future directions for research involving BTFEA. One potential direction is to investigate its use as a catalyst in the synthesis of other organic compounds. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications. Additionally, further research into its insecticidal properties could lead to new ways to control insect pests. Finally, further research into its reactivity and structure could lead to new ways to synthesize other organic compounds.

Synthesis Methods

BTFEA can be synthesized from 2-bromo-1,1,2,2-tetrafluoroethanol (BTFE) and aniline in two steps. In the first step, the BTFE is reacted with aniline in the presence of a base, such as sodium hydroxide, to form a salt. In the second step, the salt is then reacted with a strong acid, such as hydrochloric acid, to form BTFEA. The reaction is generally carried out at a temperature of 80-90°C, and the reaction time is typically around 30 minutes.

properties

IUPAC Name

3-(2-bromo-1,1,2,2-tetrafluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF4NO/c9-7(10,11)8(12,13)15-6-3-1-2-5(14)4-6/h1-4H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGORRRJBLKPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)(F)Br)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)aniline

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